Bienvenue dans la boutique en ligne BenchChem!

KUS121

VCP/p97 ATPase Enzymology Drug Discovery

Specify KUS121 for studies requiring ATP preservation and ER stress mitigation. Unlike cytotoxic VCP inhibitors (CB-5083, DBeQ), KUS121 selectively inhibits ATPase activity without disrupting essential VCP functions. Validated in ischemia models: reduces infarct volume ~47-52% in MCAO stroke, preserves retinal thickness (103.1 μm vs 91.8 μm, P=0.021). Ideal for neuroprotection, cardioprotection, and ophthalmic research.

Molecular Formula C22H16FN4NaO3S
Molecular Weight 458.4 g/mol
CAS No. 1357164-52-3
Cat. No. B3025902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKUS121
CAS1357164-52-3
Molecular FormulaC22H16FN4NaO3S
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+]
InChIInChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1
InChIKeyOEEZHMGRDYLKGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KUS121 (CAS 1357164-52-3): A Selective VCP/p97 ATPase Modulator for Neuroprotection and Ischemia Research Procurement


4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt (CAS 1357164-52-3), commonly referred to as KUS121, is a small-molecule modulator of Valosin-Containing Protein (VCP/p97) [1]. It acts as a selective inhibitor of the ATPase activity of VCP, an abundant soluble ATPase involved in various cellular processes including endoplasmic reticulum-associated degradation (ERAD) [2]. Distinct from broad-spectrum or cytotoxic VCP inhibitors, KUS121 is characterized by its ability to preserve intracellular ATP levels and mitigate endoplasmic reticulum (ER) stress without disrupting essential VCP cellular functions, thereby conferring cytoprotection in models of ischemia and neurodegeneration [1][3].

Procurement Alert: Why Generic VCP/p97 Inhibitors Cannot Substitute for KUS121 (CAS 1357164-52-3) in Cytoprotection Studies


The class of VCP/p97 inhibitors is mechanistically diverse, and simple substitution based on a shared primary target is scientifically invalid for cytoprotection research. While potent VCP inhibitors like CB-5083 (IC50 ~11 nM) exist, they are designed for oncology applications and often induce cytotoxicity and ER stress, contrary to the goals of neuroprotection or ischemia research . Similarly, the reference inhibitor DBeQ (IC50 ~1 μM) induces the accumulation of ubiquitinated proteins, ER stress, and eventual cell death, while KUS121 does not induce these phenotypes at protective concentrations [1]. KUS121's unique functional signature is the selective inhibition of VCP's ATPase activity *without* disrupting its other essential cellular functions, enabling it to prevent ATP depletion and mitigate ER stress rather than exacerbate it [2]. The evidence below quantifies these critical differences, demonstrating that KUS121 is not interchangeable with other VCP modulators and must be specified for experiments requiring ATP conservation and ER stress mitigation.

Quantitative Differentiation Guide for KUS121 (CAS 1357164-52-3) vs. VCP/p97 Inhibitor Comparators


VCP ATPase Inhibition Potency and Selectivity: KUS121 vs. DBeQ

KUS121 inhibits recombinant VCP ATPase activity with an IC50 of approximately 200-300 nM [1]. This is 3- to 5-fold more potent than the reference VCP inhibitor DBeQ, which has a reported IC50 of 1 μM [1]. Crucially, KUS121 exhibits high target selectivity, showing only very mild inhibition of the closely related ATPase NSF (N-ethylmaleimide-sensitive fusion protein), whereas DBeQ is known to induce cellular toxicity through the disruption of multiple VCP functions [1].

VCP/p97 ATPase Enzymology Drug Discovery

Cellular Cytotoxicity Profile: KUS121 vs. DBeQ in HeLa Cells

In a direct comparison using HeLa cells, treatment with 50 μM DBeQ for 24 hours induced significant cell death, accumulation of ubiquitinated proteins, and ER stress [1]. In contrast, KUS121 at the same concentration (50 μM) did not induce cell death or any of these markers of cellular toxicity [1]. This demonstrates that KUS121 selectively inhibits VCP ATPase activity without disrupting the essential cellular functions of VCP, a critical differentiator from toxic VCP inhibitors.

Cytotoxicity ER Stress Cell Biology

In Vivo Neuroprotective Efficacy: Reduction of Cerebral Infarct Volume in Mouse Stroke Models

In a mouse model of transient focal cerebral ischemia (distal MCAO), a single intravenous administration of 100 mg/kg KUS121 immediately after occlusion significantly reduced brain infarction volume [1]. In C57BL/6 mice, infarct volume was reduced from 8.8 ± 0.7% (vehicle) to 4.7 ± 1.7% (KUS121), representing a ~47% reduction (p < 0.05) [1]. This neuroprotective effect was replicated in a second strain (CB-17 mice), where infarct volume was reduced from 11.8 ± 0.6% (vehicle) to 5.7 ± 1.6% (KUS121), a ~52% reduction (p < 0.05) [1].

Ischemic Stroke Neuroprotection In Vivo Pharmacology

Functional and Morphological Neuroprotection in Retinal Ischemia

In a rat model of retinal ischemic injury, systemic administration of KUS121 resulted in significant preservation of both retinal structure and visual function compared to vehicle control [1]. At day 7 post-ischemia, inner retinal thickness was better preserved in KUS121-treated rats (103.1 ± 11.9 μm vs. 91.8 ± 9.0 μm, P = 0.021) [1]. Functionally, electroretinography (ERG) at 2 weeks post-injury showed that KUS121 preserved b-wave amplitude (213.8 ± 143.5 μV vs. 103.8 ± 34.2 μV, P = 0.040), indicating maintenance of visual signal transmission [1]. Intravitreal injection, a clinically relevant route, showed even greater efficacy in suppressing inner retinal thinning [1].

Retinal Ischemia Ophthalmology Neuroprotection

Attenuation of Atherosclerosis Progression In Vivo

In a model of atherosclerosis using Apoe-/- mice fed a Western diet for 8 weeks, daily administration of KUS121 resulted in a 40-50% reduction in disease progression compared to vehicle-treated controls [1]. The study demonstrated that this effect was mediated through the maintenance of intracellular ATP levels in endothelial cells, leading to the attenuation of ER stress-induced apoptosis and inflammation in plaque endothelium [1].

Atherosclerosis Cardiovascular Disease Endothelial Biology

Mechanistic Differentiation: Selective ATPase Inhibition Without Disrupting VCP Cellular Functions

A key mechanistic differentiator for KUS121 is its ability to selectively inhibit the ATPase activity of VCP without disrupting the protein's other essential cellular functions, such as ERAD and protein trafficking [1]. This is in stark contrast to other VCP inhibitors like DBeQ, which induce the accumulation of ubiquitinated proteins and activate autophagy, leading to cellular toxicity [1]. KUS121's mechanism is functionally defined by its ability to prevent ATP depletion under stress conditions (e.g., oxygen-glucose deprivation), thereby mitigating ER stress and downstream cell death pathways [2]. This 'ATP-conserving' mechanism is distinct from the cytotoxic mechanism of ATP-competitive inhibitors like CB-5083 .

Mechanism of Action VCP/p97 Biology Cellular Homeostasis

Recommended Research and Preclinical Application Scenarios for KUS121 (CAS 1357164-52-3)


Preclinical Neuroprotection Studies in Ischemic Stroke

Based on evidence that KUS121 reduces cerebral infarct volume by ~47-52% in mouse models of transient focal ischemia (p < 0.05) [1], this compound is ideally suited for preclinical research on acute ischemic stroke. Investigators can utilize KUS121 to study mechanisms of ATP preservation and ER stress mitigation in neurons and glia, and to evaluate combinatorial strategies with thrombolytics or mechanical thrombectomy.

Ophthalmic Research in Ischemic Retinopathies and Optic Neuropathies

Quantitative data showing significant preservation of inner retinal thickness (103.1 μm vs. 91.8 μm, P = 0.021) and visual function (b-wave amplitude 213.8 μV vs. 103.8 μV, P = 0.040) in rat models of retinal ischemia [2] support the use of KUS121 in research on retinal artery occlusion, diabetic retinopathy, glaucoma, and anterior ischemic optic neuropathy. Its efficacy via intravitreal injection makes it directly applicable for ophthalmic drug delivery studies [2].

Cardiovascular Research: Myocardial Infarction and Atherosclerosis

KUS121's demonstrated ability to maintain intracellular ATP and reduce ER stress in cardiovascular tissues underpins its use in two key areas. First, it has been shown to ameliorate infarct size in murine and porcine models of myocardial ischemia-reperfusion injury [3]. Second, it reduces atherosclerosis progression by 40-50% in Apoe-/- mice by protecting plaque endothelium [4]. These data position KUS121 as a valuable tool for investigating novel cardioprotective and vascular-protective strategies.

Cellular and Molecular Biology of ER Stress and ATP Homeostasis

As a tool compound, KUS121 provides a unique opportunity to dissect the role of VCP ATPase activity in cellular homeostasis. Unlike toxic inhibitors such as DBeQ, KUS121 selectively inhibits VCP ATPase without disrupting ERAD or other VCP functions [5]. This allows researchers to study the specific contribution of VCP-mediated ATP consumption to ER stress pathways, unfolded protein response (UPR) signaling, and cell fate decisions under metabolic stress, without the confounding variable of compound-induced cytotoxicity [5][1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for KUS121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.